1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione
Overview
Description
1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione is a useful research compound. Its molecular formula is C10H7ClF2O2 and its molecular weight is 232.61. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione and its analogues have been evaluated for antitumor activity. A specific compound, 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione, demonstrated significant and broad-spectrum antitumor activity, showing potential against melanoma, colon, non-small lung, and breast cancer cell lines. This compound's activity was compared with known drugs like 5-FU, erlotinib, and gefitinib. Molecular docking studies indicated a similar binding mode to vemurafenib (PLX4032) and erlotinib, highlighting its therapeutic potential (Al-Suwaidan et al., 2015).
Synthesis of Antibacterial Agents
1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, synthesized through a simple method, showed promising antibacterial efficacy against both gram-negative and gram-positive bacteria. This showcases the compound's potential in the development of new antibacterial agents (Sheikh et al., 2009).
Applications in Dye-Sensitized Solar Cells
Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, incorporating 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, have been synthesized and characterized for use in dye-sensitized solar cells. These complexes exhibit intense visible light absorption and improved red-light absorptivity, demonstrating their utility in solar energy conversion (Islam et al., 2006).
Formation of 1,2-Dioxanes
The compound has been used in reactions leading to the formation of 1,2-dioxanes, indicating its reactivity and potential application in organic synthesis and chemical transformations (Nishino et al., 1991).
Synthesis of Halogenated Enolates
Halogenated enolates have been synthesized using aromatic trifluoroacetylated ketones, including 1-aryl 2-chloro-2,4,4,4-tetrafluorobutan-1,3-dione hydrates. These hydrates have been applied to synthesize ketones and alkenes with bromochlorofluoromethyl groups, showing the compound's versatility in organic synthesis (Balaraman et al., 2016).
Properties
IUPAC Name |
1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGOZSUUFWNLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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